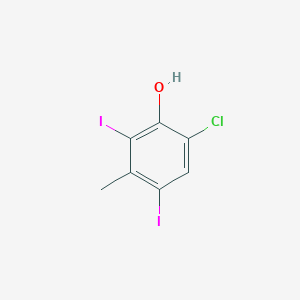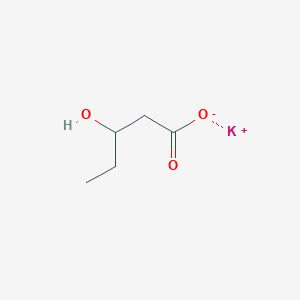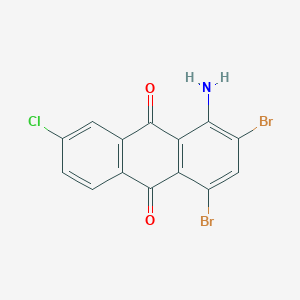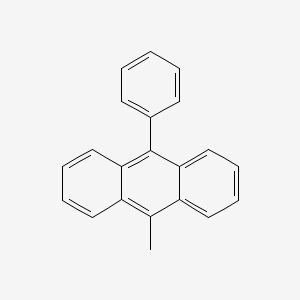
6-Chloro-2,4-diiodo-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,4-diiodo-3-methylphenol is a halogenated phenol derivative characterized by the presence of chlorine and iodine atoms on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-diiodo-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process includes the following steps:
Chlorination: 3-methylphenol is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate (KIO3) to introduce iodine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors ensure controlled reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,4-diiodo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.
Applications De Recherche Scientifique
6-Chloro-2,4-diiodo-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,4-diiodo-3-methylphenol involves its interaction with biological molecules. The compound can:
Disrupt cell membranes: The halogen atoms can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Inhibit enzyme activity: The phenol group can interact with enzymes, inhibiting their activity and affecting cellular processes.
Generate reactive oxygen species (ROS): The compound can undergo redox reactions, generating ROS that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Another halogenated phenol with similar antimicrobial properties.
2,4-Dichloro-3-methylphenol: A compound with two chlorine atoms instead of iodine, used in similar applications.
2,4,6-Trichlorophenol: A more heavily chlorinated phenol with strong antimicrobial properties.
Uniqueness
6-Chloro-2,4-diiodo-3-methylphenol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H5ClI2O |
|---|---|
Poids moléculaire |
394.37 g/mol |
Nom IUPAC |
6-chloro-2,4-diiodo-3-methylphenol |
InChI |
InChI=1S/C7H5ClI2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3 |
Clé InChI |
FBIBMDBYSDTDPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1I)O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)


![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)






